(S)-2-Amino-2-(oxetan-3-yl)acetic acid

Description

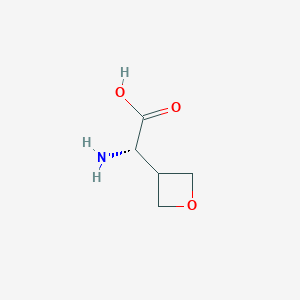

(S)-2-Amino-2-(oxetan-3-yl)acetic acid (CAS: 2437199-28-3) is a non-proteinogenic amino acid featuring a central α-amino acetic acid backbone substituted with an oxetane ring at the β-position. Its molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol . The oxetane ring, a four-membered oxygen-containing heterocycle, confers rigidity and metabolic stability, making it valuable in medicinal chemistry for optimizing drug candidates. This compound is commercially available for research purposes, with storage recommendations of 2–8°C under inert atmosphere due to its sensitivity to light and moisture .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBFQWTJJLVRW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CO1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis Applications

(S)-2-Amino-2-(oxetan-3-yl)acetic acid serves as a versatile building block in organic synthesis. Its oxetane ring structure allows for various chemical transformations, making it useful in creating complex organic molecules. The compound can undergo several types of reactions:

- Oxidation : The compound can be oxidized to form oxetane derivatives with higher oxidation states.

- Reduction : Reduction reactions can convert the oxetane ring into more saturated structures.

- Substitution : The oxetane ring can participate in nucleophilic substitution reactions, leading to diverse functionalized derivatives.

These reactions enable the synthesis of specialized compounds used in pharmaceuticals and materials science.

Enzyme Interaction Studies

Research indicates that this compound may modulate enzyme activity through interactions with various biomolecules. It has shown potential in influencing metabolic pathways by interacting with enzymes involved in biochemical reactions. For instance, studies have highlighted its ability to inhibit specific enzymes that play critical roles in metabolic disorders .

Anticancer Properties

Recent investigations have tested this compound against cancer cell lines. Results demonstrated that the compound could induce apoptosis selectively in cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent for cancer treatment .

Study on Enzyme Inhibition

A notable study focused on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) by derivatives of this compound. The findings revealed that specific modifications to the compound enhanced its inhibitory potency against NAAA, highlighting its potential role in anti-inflammatory therapies .

Structure-Activity Relationship Investigations

Further research explored the structure-activity relationships of this compound derivatives, identifying critical features that contribute to their biological activity. This research is crucial for designing new compounds with improved efficacy and specificity for therapeutic applications .

Table of Chemical Reactions and Products

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Converts the compound to higher oxidation state derivatives | Oxetane carboxylic acids |

| Reduction | Converts the oxetane ring into saturated structures | Oxetane alcohols |

| Substitution | Forms functionalized derivatives through nucleophilic attack | Diverse functionalized oxetanes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

(a) Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)

- Structure : Replaces the oxetane ring with a 3-hydroxyisoxazole ring.

- Biological Activity : A psychoactive compound from Amanita mushrooms, acting as a GABA receptor agonist , leading to CNS excitation .

- Key Difference: The isoxazole ring’s electron-rich nature and hydrogen-bonding capability (via the hydroxyl group) enhance receptor binding, unlike the non-polar oxetane.

(b) (S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic Acid Hydrate

- Structure : Features a dihydroisoxazolone ring, introducing a ketone group.

- Physicochemical Properties : The hydrate form (CAS: 60573-88-8) increases water solubility but may reduce stability compared to the oxetane analogue .

- Hazard Profile : Classified with acute oral toxicity (H302), emphasizing the need for careful handling .

(c) 2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride

Analogues with Aromatic or Aliphatic Side Chains

(a) (R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid

- Structure : A phenyl group replaces the oxetane ring.

- Applications : A key intermediate in β-lactam antibiotic synthesis (e.g., cephalosporins), highlighting how aromaticity influences binding to enzymatic targets .

(b) (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid

- Structure : Contains a dichlorobenzyl group and an alkyne side chain.

- Biological Activity : Exhibits collagenase inhibition (IC₅₀ = 1.48 mM ) via hydrogen bonding (Gln215) and π–π interactions (Tyr201) .

- Comparison : The rigid oxetane may limit binding to larger active sites compared to the flexible dichlorobenzyl group.

Enantiomeric and Derivative Forms

(a) (R)-2-Amino-2-(oxetan-3-yl)acetic Acid

- Structure : Enantiomer of the target compound (CAS: 394653-43-1).

(b) 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid

Tabulated Comparison of Key Compounds

Key Findings and Implications

- Oxetane Advantage: The oxetane ring in this compound balances metabolic stability and conformational rigidity, making it superior to larger rings (e.g., oxane) in drug design .

- Activity vs. Structure : Aromatic substituents (e.g., dichlorobenzyl) enhance enzyme inhibition, while heterocycles like isoxazole dictate receptor specificity .

- Stereochemical Considerations : Enantiomeric forms (R vs. S) may exhibit divergent bioactivities, though further studies are needed .

Q & A

Q. What synthetic strategies are recommended for enantioselective synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic acid, and how can stereochemical purity be validated?

- Methodological Answer : The synthesis typically involves chiral auxiliaries or asymmetric catalysis. For example, methyl 2-amino-2-(oxetan-3-yl)acetate oxalate (a precursor) can be hydrolyzed under controlled acidic or basic conditions to yield the target compound . Enantiomeric purity is confirmed via chiral HPLC or polarimetry, while structural integrity is verified using H/C NMR and high-resolution mass spectrometry (HRMS). For stereochemical validation, X-ray crystallography of intermediates (e.g., oxalate salts) provides definitive proof of configuration .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Based on analogous oxetane-containing compounds, this amino acid may pose risks of skin/eye irritation (GHS Category 2) and respiratory sensitization (H335). Key precautions include:

- Storage : 2–8°C in a dry, inert atmosphere to prevent hydrolysis of the oxetane ring .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation via wet handling or solvent slurries .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are optimal for characterizing this compound and its intermediates?

- Methodological Answer :

- Purity Assessment : Reverse-phase HPLC with UV detection (210–254 nm) and C18 columns.

- Structural Confirmation : H NMR (e.g., oxetane protons at δ 4.5–5.0 ppm) and IR (C=O stretch ~1700 cm).

- Chiral Analysis : Chiral stationary-phase HPLC (e.g., Chirobiotic T column) with polarimetric detection .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with protease targets?

- Methodological Answer : Computational workflows (e.g., AutoDock Vina, Schrödinger Suite) predict binding modes by analyzing:

- Hydrogen Bonding : Carboxylic acid groups interacting with catalytic residues (e.g., Gln215 in collagenase, distance ~2.0–2.2 Å) .

- Steric Effects : The oxetane ring’s rigidity may enhance binding entropy by reducing conformational flexibility.

- Free Energy Calculations : Compare Gibbs free energy (ΔG) of docked poses; values ≤−6.5 kcal/mol suggest high affinity . Validate with mutagenesis (e.g., Ala-scanning of binding pockets).

Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., variable IC values) may arise from:

- Stereochemical Impurities : Re-analyze enantiomeric purity via chiral HPLC .

- Solvent Effects : Compare activity in polar (DMSO) vs. nonpolar (hexane) solvents.

- Assay Variability : Standardize enzyme inhibition assays (e.g., fixed substrate concentrations, pH 7.4 buffers). For collagenase inhibitors, ensure collagen substrate homogeneity .

Q. What structural modifications enhance the metabolic stability of this compound in drug design?

- Methodological Answer :

- Oxetane Ring Substitutions : Introduce electron-withdrawing groups (e.g., fluorine) to reduce ring-opening susceptibility .

- Amino Acid Backbone : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve oral bioavailability.

- Prodrug Strategies : Esterify the carboxylic acid (e.g., methyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.